molecular formula C4H4N4 B072808 Diaminomaleonitrile CAS No. 1187-42-4

Diaminomaleonitrile

Cat. No. B072808
CAS RN: 1187-42-4
M. Wt: 108.1 g/mol
InChI Key: DPZSNGJNFHWQDC-ARJAWSKDSA-N
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Description

Diaminomaleonitrile (DAMN) is recognized for its multifaceted applications in the synthesis of a wide array of organic compounds, showcasing its importance in organic chemistry. As a tetramer of hydrogen cyanide, DAMN exhibits weakly basic properties and similar reactivity to o-phenylenediamine, making it a versatile, cost-effective, and accessible synthon (Chaudhary, 2022).

Synthesis Analysis

The synthesis of DAMN-based Schiff bases, showcasing aggregation-enhanced emission and remarkable mechanochromic properties, highlights DAMN's versatility in generating red-emitting materials for bioimaging applications (Han et al., 2016). Additionally, the solid-state reaction of DAMN under moderate heating reveals its capability to transform into electrically conductive polymers, suggesting a pathway towards polymer synthesis (Mamajanov & Herzfeld, 2009).

Molecular Structure Analysis

DAMN's molecular structure has been elucidated through various techniques, such as crystallography, showing no symmetry in its crystal setting and featuring different configurations for its amino groups. This detailed structural analysis aids in understanding its reactivity and interaction potentials (Penfold & Lipscomb, 1961).

Chemical Reactions and Properties

DAMN reacts with aromatic aldehydes to form 1+1 condensed Schiff bases, demonstrating its reactivity and potential for synthesizing diverse heterocyclic systems and linear polymers. The reaction conditions highlight DAMN's role in green chemistry, emphasizing cost and environmental benefits (Rivera et al., 2006).

Physical Properties Analysis

The physical properties of DAMN-derived materials, such as their solid-state fluorescence and potential in electroluminescence devices, are influenced by substituent effects on their absorption and fluorescence spectra. This showcases DAMN's application in developing new fluorescent dyes (Shirai et al., 2000).

Chemical Properties Analysis

DAMN's ability to form complexes with metals like zinc and cadmium, along with its photoluminescence properties, underscores its chemical versatility and utility in materials science. The synthesis and characterization of these complexes reveal insights into DAMN's ligand behavior and its electron-rich nature (Guha et al., 2011).

Scientific Research Applications

  • Chemosensors for Ionic and Reactive Oxygen Species : DAMN is used in designing chemosensors for sensing metal ions, anions, and reactive oxygen species, exploiting its role as a building block for molecular architectures and functional arrays (Aruna et al., 2019).

  • Inhibition of Cytochrome Oxidase : It has been studied as an antagonist to cyanide inhibition of cytochrome oxidase, indicating its potential in biochemical and medicinal research (Alexander & Baskin, 1987).

  • Synthesis of Porphyrazines and Derivatives : Its utility in synthesizing a range of functionalized porphyrazine-octaamines, hexamines, and norphthalocyaninediamines, highlights its role in the development of novel materials for biomedical applications and electronics (Fuchter et al., 2005).

  • Spectroscopic Characterization and Coordination Behavior : DAMN's bisubstitution with aldehydes and its impact on coordination behavior and reactivity, especially in applications like organic solar cells and catalysis, has been reviewed (Méndez-Mendoza & Ruíz-Guerrero, 2018).

  • Metal Complexes and Photoluminescence : Studies on zinc and cadmium complexes of DAMN-derived Schiff base ligands have provided insights into its photoluminescence properties, relevant for material science and analytical chemistry (Guha et al., 2011).

  • Pervaporation Separation Applications : DAMN-functionalized polystyrene grafts have been developed for use in pervaporation separation processes, demonstrating its utility in chemical engineering and materials science (Abdel-Razik, 2008).

  • Quantification in Complex Matrices : Methods for quantifying DAMN in complex aqueous matrices using high-performance liquid chromatography indicate its importance in analytical chemistry (Whiteford & Anderson, 2009).

  • Organic Synthesis : DAMN serves as a versatile building block for synthesizing a variety of organic compounds, demonstrating its wide applicability in organic chemistry (Chaudhary, 2022).

  • Bioimaging Applications : Its use in synthesizing Schiff bases with aggregation-enhanced emission and mechanochromic properties, suitable for bioimaging applications, highlights its potential in biotechnology (Han et al., 2016).

Mechanism of Action

Target of Action

Diaminomaleonitrile (DAMN) is an organic compound composed of two amino groups and two nitrile groups bonded to a central alkene unit . It has been found to have many applications in the area of chemosensors for sensing of ionic and neutral species . The primary targets of DAMN are these ionic and neutral species, which it can detect due to its ability to act as a building block for well-defined molecular architectures and scaffolds for preorganized arrays of functionality .

Mode of Action

The mode of action of DAMN involves strong covalent and non-covalent interactions between the compound and its target guest species . These interactions are facilitated by the suitable orientation of functional groups within DAMN, which is derived from the concepts of complementarity, co-cooperativity, and preorganization .

Biochemical Pathways

DAMN is a key substance for the prebiotic synthesis of nucleobases . The photochemical rearrangement of DAMN under UV light gives 4-aminoimidazole-5-carbonitrile (AICN), which can react further to form various nucleobases . This biochemical pathway suggests that DAMN plays a crucial role in the formation of essential biological compounds.

Result of Action

The result of DAMN’s action is the detection of specific ionic and neutral species . This detection is facilitated by changes in DAMN’s spectroscopic properties, such as color, absorption maximum, or fluorescence intensity, upon guest interactions .

Action Environment

The action of DAMN can be influenced by various environmental factors. For instance, the presence of UV light is necessary for DAMN’s role in the prebiotic synthesis of nucleobases . Additionally, the efficacy of DAMN as a chemosensor can be affected by the aqueous medium in which it operates .

Safety and Hazards

Diaminomaleonitrile is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

DAMN has proved to be a valuable organic π-conjugated molecule having many applications in the area of chemosensors for sensing of ionic and neutral species because of its ability to act as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality . New semiconducting polymeric submicron particles were synthesized using a very fast, easy, highly robust, and green-solvent process . These results show a new example of the great potential of the polymerization assisted by microwave radiation associated with the HCN-derived polymers, which has a dual interest both in chemical evolution and as functional materials .

properties

IUPAC Name

(Z)-2,3-diaminobut-2-enedinitrile
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InChI

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3-
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InChI Key

DPZSNGJNFHWQDC-ARJAWSKDSA-N
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Canonical SMILES

C(#N)C(=C(C#N)N)N
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Isomeric SMILES

C(#N)/C(=C(\C#N)/N)/N
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Molecular Formula

C4H4N4
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DSSTOX Substance ID

DTXSID0024923
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Molecular Weight

108.10 g/mol
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Physical Description

Diaminomaleonitrile is a brown powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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CAS RN

1187-42-4, 18514-52-8
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Melting Point

352 to 365 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of diaminomaleonitrile?

A1: this compound (DAMN) has the molecular formula C4H4N4 and a molecular weight of 108.09 g/mol.

Q2: What are the key spectroscopic features of DAMN?

A2: DAMN exhibits characteristic peaks in various spectroscopic analyses. In infrared (IR) spectroscopy, the presence of nitrile (C≡N) and amine (N-H) groups are evident. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the protons and carbon atoms in DAMN, providing insights into its structure and symmetry. [, , , , , , ]

Q3: Can DAMN be incorporated into polymeric materials?

A3: Yes, DAMN can be grafted onto existing polymers like polystyrene and polyvinyl alcohol. This functionalization significantly impacts the properties of these polymers, such as water uptake, thermal stability, and even their ability to remove heavy metals from water. [, ]

Q4: What applications do DAMN-based materials have?

A4: DAMN-based materials find use in diverse areas. For instance, they are explored for their potential as chemosensors for detecting specific ions like fluoride, cyanide, and mercury(II) ions, often exhibiting colorimetric or fluorescent responses. [, , , , , ] Furthermore, DAMN-derived polymers show promise in applications like pervaporation separation, highlighting their versatility in materials science. [, ]

Q5: Does DAMN participate in catalytic reactions?

A5: While not a catalyst itself, DAMN plays a crucial role in various synthetic reactions. It acts as a reagent in the synthesis of diverse heterocyclic compounds, including imidazoles, pyrazines, and purines, often under specific reaction conditions and with appropriate catalysts. [, , , , , , ]

Q6: How is computational chemistry employed in DAMN research?

A6: Computational methods, including Density Functional Theory (DFT) calculations, contribute significantly to understanding the properties and reactivity of DAMN derivatives. These methods help elucidate sensing mechanisms, predict spectroscopic properties, and explore structure-activity relationships in DAMN-based chemosensors. [, , ]

Q7: How do structural modifications of DAMN influence its activity?

A7: Modifications to the DAMN structure directly impact its reactivity and applications. For example, incorporating different aromatic functional moieties into DAMN-based Schiff bases significantly alters their selectivity and sensitivity as chemosensors for specific metal ions. [, , , ]

Q8: What other fields benefit from DAMN and its derivatives?

A8: DAMN displays potential in medicinal chemistry, with derivatives exhibiting antichagasic activity by inhibiting the enzyme cruzain. [] Additionally, DAMN-based molecules are explored for their fluorescence properties, demonstrating aggregation-induced emission (AIE) and potential applications in areas like cell imaging. []

Q9: Are there any prebiotic chemistry implications for DAMN?

A9: Yes, DAMN is considered a significant molecule in prebiotic chemistry. As a tetramer of hydrogen cyanide (HCN), it offers insights into potential pathways for the formation of complex organic molecules under early Earth conditions. Research explores the polymerization of DAMN and its structural characterization, aiming to unravel the formation of prebiotic building blocks. []

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